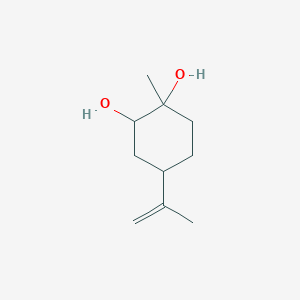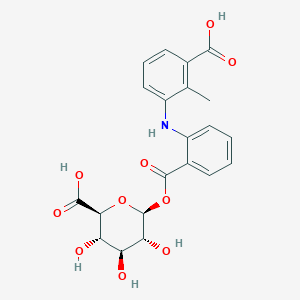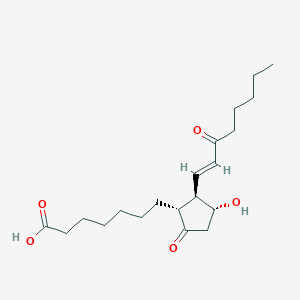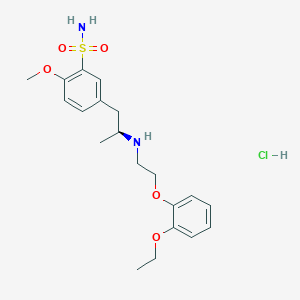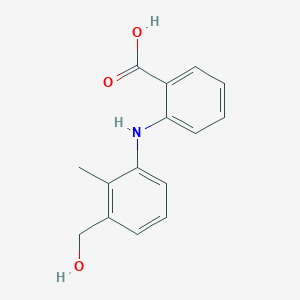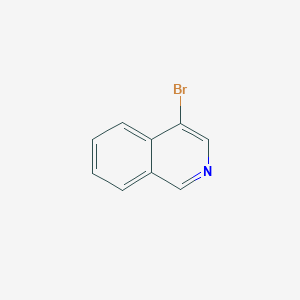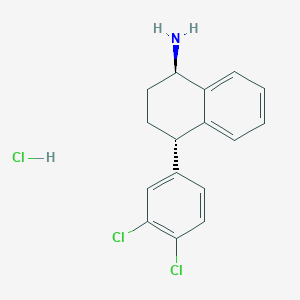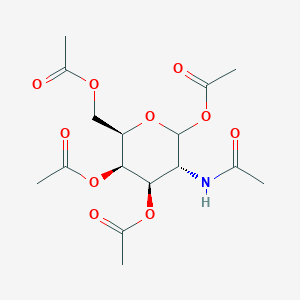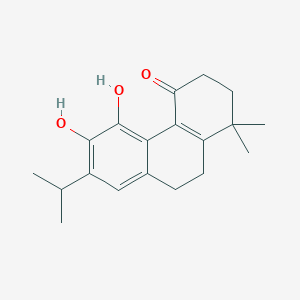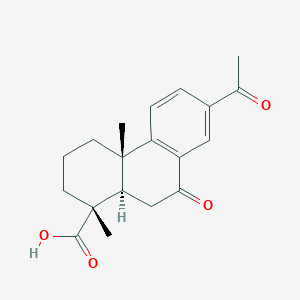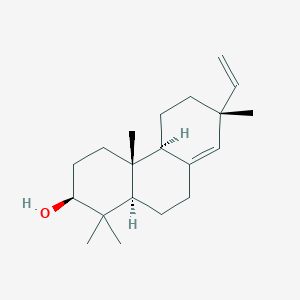
8(14),15-Isopimaradien-3-ol
Descripción general
Descripción
The compound Sandaracopimaradien-3 is a complex organic molecule with a unique structure. It belongs to the class of compounds known as phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple chiral centers and the presence of an ethenyl group, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic compounds.
Biology
In biological research, it serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.
Medicine
Industry
In the industrial sector, it can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
Target of Action
The primary target of 8(14),15-Isopimaradien-3-ol, also known as Sandaracopimaradien-3-ol, is the vascular system . It has been observed to induce vascular relaxation .
Mode of Action
The compound interacts with its targets by inducing vasorelaxation
Biochemical Pathways
Given its vasorelaxant effect, it may influence pathways related tovascular tone regulation .
Result of Action
The primary result of the action of this compound is the induction of vascular relaxation . Additionally, it has been noted to display high antibacterial activities .
Análisis Bioquímico
Biochemical Properties
It has been reported to have antimicrobial activity against a panel of Gram-positive bacteria, including two methicillin-resistant Staphylococcus aureus (MRSA) strains and one vancomycin-resistant Enterococcus (VRE) strain .
Cellular Effects
It has been shown to have antimicrobial activity, suggesting that it may affect cellular processes in bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sandaracopimaradien-3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the phenanthrene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the ethenyl group: This step usually involves the use of reagents like vinyl halides or vinyl boronates in the presence of catalysts.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or the use of chiral auxiliaries are employed to obtain the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactions: Utilizing high-pressure reactors and efficient catalysts to form the phenanthrene core.
Automated chiral resolution: Using advanced chromatography techniques to separate the desired stereoisomer on a large scale.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the phenanthrene core, potentially converting it to a more saturated hydrocarbon.
Substitution: The presence of the ethenyl group allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: Including halogens (e.g., bromine) or alkyl halides for substitution reactions.
Major Products
Epoxides and diols: From oxidation reactions.
Saturated hydrocarbons: From reduction reactions.
Halogenated or alkylated derivatives: From substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,4b,7,10a-pentamethyl-3,4,5,6,9,10-hexahydro-2H-phenanthrene-1,2-diol: A similar compound with a slightly different substitution pattern.
Phenanthrene: The parent compound without the additional functional groups.
Cholesterol: A biologically relevant polycyclic compound with structural similarities.
Uniqueness
The uniqueness of Sandaracopimaradien-3 lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3/t15-,16-,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOOBSXQVRQPY-VDWQKOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary objective of the study on Platycladus orientalis cones?
A1: The study aimed to investigate and identify the chemical compounds present in the petroleum ether-soluble extracts of Platycladus orientalis cones [].
Q2: Which compounds were identified as being novel to the Platycladus genus?
A2: The research led to the isolation of seven compounds, with 6α-hydroxy sandaracopimaric acid and 15-acetylisocupressic acid being reported for the first time in this genus [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


